1-Allyl-4-methylpiperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1-methyl-4-prop-2-enylpiperazine |
InChI |
InChI=1S/C8H16N2/c1-3-4-10-7-5-9(2)6-8-10/h3H,1,4-8H2,2H3 |
InChI Key |
QBWNUJUVFDWMRN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC=C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 Allyl 4 Methylpiperazine
Transformations Involving the Allyl Moiety
The carbon-carbon double bond and the allylic position of the molecule are key sites for reactivity.
The allyl group can be cleaved from the tertiary amine, a process known as N-deallylation. This reaction is particularly useful as it can be performed in a single step with concurrent N-cyanation. The reaction of allylic tertiary amines with cyanogen bromide results in the selective formation of cyanamides. researchgate.net This one-pot process involves both N-deallylation and N-cyanation under mild conditions, providing a valuable synthetic route to functionalized cyanamides from commercially available starting materials. researchgate.net This transformation effectively converts the tertiary amine into a cyanamide, opening pathways for further molecular construction.
The double bond of the allyl group exhibits reactivity typical of olefins, making it susceptible to various transformations.
Addition Reactions: The double bond can undergo addition reactions. For instance, Lewis acid-promoted additions of similar allyl-stannane compounds to aldehydes and imines are well-documented, highlighting the nucleophilic character of the allyl group under certain conditions. wiley.com While not specifically detailed for 1-allyl-4-methylpiperazine, isomerization of the double bond is another potential reaction, which can be catalyzed by base metals to form internal alkenes. researchgate.net
Cleavage: The olefinic bond can be cleaved through various methods common in organic synthesis. Olefin metathesis, a reaction that proceeds via metallacyclobutane and metal-carbene intermediates, is a powerful tool for the cleavage and reformation of double bonds. harvard.edu Ruthenium-based catalysts are often employed for this purpose due to their high reactivity and tolerance for various functional groups. harvard.edu Another classic method for olefin cleavage is ozonolysis, which would break the double bond to form carbonyl compounds.
Polymerization Initiation Research: The allyl group has potential applications in polymer chemistry. Radicals generated from the thermal decomposition of initiators can react with monomers like styrene and methyl methacrylate to begin polymerization. researchgate.net The allyl group on this compound could potentially be utilized in radical polymerization processes or in Ring-Opening Metathesis Polymerization (ROMP) if incorporated into a cyclic monomer structure. harvard.edu
Transformations at the Piperazine (B1678402) Nitrogen Atoms
The nitrogen atoms within the piperazine ring are nucleophilic and are central to many of the compound's key reactions.
Direct cyanation of amines is a method to produce cyanamide derivatives. researchgate.net As mentioned previously, the reaction of allylic tertiary amines with cyanogen bromide provides a direct route to N-cyanation that occurs concurrently with N-deallylation. researchgate.net Other modern methods for electrophilic cyanation include the use of reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), often in transition-metal-catalyzed reactions, to introduce a nitrile group to an amine. researchgate.net
The nitrogen atom of the piperazine ring can react to form carbodithioate derivatives. For example, salts of N-methylpiperazine carbodithioic acid can be reacted with various substituted ω-bromoacetophenones to yield phenacyl N-methylpiperazin-1-carbodithioates. researchgate.net These intermediates can then undergo acid-catalyzed heterocyclocondensation to form 1,3-dithiolium salts. researchgate.net This pathway demonstrates the nucleophilicity of the piperazine nitrogen in forming C-S bonds, leading to complex heterocyclic structures. researchgate.net
This compound, as a tertiary amine, cannot directly form a Schiff base. However, a closely related derivative, 1-amino-4-methylpiperazine (B1216902), is an important precursor for these reactions. dergipark.org.trsemanticscholar.orggoogle.com Schiff bases, which contain an azomethine (-CH=N-) group, are formed through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone. dergipark.org.trresearchgate.netwjpsonline.com
The synthesis involves reacting 1-amino-4-methylpiperazine with various aromatic aldehydes in a solvent like absolute ethanol, typically under reflux conditions for several hours. dergipark.org.tr This reaction is versatile, and a range of aldehydes can be used to produce different Schiff base derivatives with high yields. dergipark.org.trsemanticscholar.org
| Aromatic Aldehyde Reactant | Resulting Schiff Base Product | Yield (%) | Appearance |
|---|---|---|---|
| 3-Nitrobenzaldehyde | 4-Methyl-N-(3-nitrobenzylidene)piperazin-1-amine | 88 | Yellow solid |
| 4-Fluorobenzaldehyde | N-(4-Fluorobenzylidene)-4-methylpiperazin-1-amine | 62 | White solid |
| 3,4,5-Trimethoxybenzaldehyde | 4-Methyl-N-(3,4,5-trimethoxybenzylidene)piperazin-1-amine | - | - |
| 3,4-Dichlorobenzaldehyde | N-(3,4-Dichlorobenzylidene)-4-methylpiperazin-1-amine | - | - |
| 4-Diethylaminobenzaldehyde | N-(4-(Diethylamino)benzylidene)-4-methylpiperazin-1-amine | - | - |
Quaternization and Synthesis of Diium Salts
The presence of two tertiary amine groups in this compound allows for sequential quaternization reactions to form mono- and diquaternary ammonium salts, also known as diium salts. This process involves the reaction of the nitrogen atoms with alkylating agents, such as alkyl halides.
The quaternization of the piperazine ring is a well-established synthetic route. For instance, the synthesis of various 1-alkyl-1-methylpiperazine-1,4-diium salts has been reported through a multi-step synthesis starting from piperazine. While the specific quaternization of this compound to form diium salts is not extensively detailed in the available literature, the general principles of N-alkylation of piperazines can be applied.
The reaction would proceed by the nucleophilic attack of the nitrogen atoms of this compound on an alkylating agent. Given the electronic and steric differences between the N1 (allyl-substituted) and N4 (methyl-substituted) nitrogens, the rate of quaternization at each nitrogen may differ. The allyl group, being slightly more electron-withdrawing than the methyl group, might slightly decrease the nucleophilicity of the N1 nitrogen.
A plausible synthetic pathway to a diium salt, for example, 1-Allyl-1,4-dimethylpiperazine-1,4-diium diiodide, would involve the reaction of this compound with an excess of methyl iodide. The reaction would likely proceed in a stepwise manner, first forming the mono-quaternized intermediate, followed by the quaternization of the second nitrogen to yield the diium salt.
Table 1: Hypothetical Quaternization Reaction of this compound
| Reactant 1 | Reactant 2 | Product |
| This compound | Methyl Iodide (excess) | 1-Allyl-1,4-dimethylpiperazine-1,4-diium diiodide |
The resulting diium salts are ionic compounds and are expected to be soluble in polar solvents. The presence of the allyl group in the final diium salt provides a reactive handle for further chemical modifications.
Computational and Theoretical Investigations of 1 Allyl 4 Methylpiperazine
Theoretical Elucidation of Reaction Mechanisms and Pathways
Transition State Characterization
While specific studies on the transition state characterization of reactions involving 1-Allyl-4-methylpiperazine are not extensively documented in publicly available literature, the methodologies for such investigations are well-established in computational chemistry. Characterizing a transition state is fundamental to understanding the kinetic profile of a chemical reaction. This process involves locating the saddle point on the potential energy surface that connects reactants to products.
For a reaction involving this compound, such as an electrophilic addition to the allyl group's double bond or a nucleophilic substitution at the nitrogen atom, computational methods would be employed to model the geometry of the transition state. This involves sophisticated algorithms that optimize the molecular structure to a point of maximum energy along the reaction coordinate and minimum energy in all other degrees of freedom. The vibrational frequencies of the optimized structure are then calculated; a single imaginary frequency confirms that the structure is indeed a true transition state.
Theoretical studies on related piperazine (B1678402) derivatives have successfully employed these techniques to elucidate reaction mechanisms. For instance, in the OH-initiated degradation of piperazine, computational analysis helped to identify transition states for both C-H and N-H abstraction, revealing the preferred reaction pathways. acs.org Similar approaches could be applied to this compound to understand its reactivity in various chemical transformations.
Calculation of Activation Energies
The activation energy (Ea) of a reaction is a critical parameter that dictates its rate. Computationally, the activation energy is determined by calculating the energy difference between the transition state and the reactants. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for these calculations. researchgate.netnih.govnih.gov
For this compound, calculating the activation energies for various potential reactions would provide a quantitative measure of their feasibility. For example, the activation energy for the isomerization of the allyl group or its participation in cycloaddition reactions could be computed. These calculations would involve optimizing the geometries of the reactant(s) and the transition state and then computing their single-point energies.
Studies on the kinetics of CO2 absorption by piperazine solutions have utilized computational models to determine reaction equilibrium constants and enthalpies, which are related to activation energies. nih.govacs.org Although focused on a different application, these studies demonstrate the power of computational methods to derive thermodynamic and kinetic parameters for reactions involving piperazine derivatives. For this compound, such calculations would be invaluable for predicting its chemical behavior and designing synthetic routes.
Studies on Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. nih.gov Organic molecules, particularly those with donor-π-acceptor motifs, can exhibit substantial NLO responses. The piperazine moiety, with its electron-donating nitrogen atoms, can be a key component in the design of NLO chromophores. inoe.ro
For instance, a computational study on 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (MPNPP) using DFT at the CAM-B3LYP/6-311+G(d) level of theory revealed its potential for NLO applications. rsc.org The calculations showed that the third-order susceptibility of the MPNPP crystal is significantly high, suggesting its utility in optical devices. rsc.org Similarly, all-optical poling experiments on a piperazine-substituted side-chain azobenzene polymer demonstrated a significant enhancement in the second-order NLO susceptibility compared to a non-piperazine analogue. inoe.ro
These findings suggest that the incorporation of a piperazine ring can enhance the NLO response of a molecule. For this compound, the combination of the electron-donating piperazine ring and the π-system of the allyl group could lead to modest NLO properties. To quantify this, computational calculations of its polarizability and hyperpolarizability would be necessary.
Table 1: Representative Calculated NLO Properties for a Piperazine Derivative (PBDCB)
| Property | Value | Unit |
|---|---|---|
| Absorption Coefficient (β) | ~0.02 × 10⁻⁴ | cm/W |
| Refractive Index (n₂) | ~4.06 × 10⁻⁸ | cm²/W |
| Third-order Susceptibility (χ⁽³⁾) | ~2.17 × 10⁻⁶ | esu |
Data from a study on Piperazine-1, 4-diiumbis (4-aminobenzenesulfonate). researchgate.netnih.gov
Solvation Effects and Intermolecular Interactions Modeling
The behavior of a molecule in solution is governed by its interactions with the surrounding solvent molecules. Understanding these solvation effects and intermolecular interactions is crucial for predicting solubility, reactivity, and biological activity. Computational modeling provides a detailed picture of these phenomena at the molecular level.
For this compound, modeling its solvation in different solvents would reveal how the solvent environment influences its conformation and electronic structure. Implicit solvation models, such as the Polarizable Continuum Model (PCM), and explicit solvation models, where individual solvent molecules are included in the calculation, can be employed.
A DFT study on 1-ethylpiperazine-1,4-diium bis(hydrogenoxalate) investigated the influence of green solvents (water and DMSO) on its structural parameters and electronic properties using the PCM model. researchgate.net This type of study could elucidate how the polarity of the solvent affects the dipole moment and frontier molecular orbitals of this compound.
Furthermore, modeling intermolecular interactions, such as hydrogen bonding and van der Waals forces, is essential for understanding how this compound interacts with other molecules. For example, molecular docking studies are a computational technique used to predict the binding orientation of a small molecule to a larger target molecule, such as a protein. While often used in drug design, the principles can be applied to understand intermolecular interactions in other contexts. Docking studies on various piperazine derivatives have been performed to understand their interactions with biological targets. nih.govmdpi.comnih.govacs.org
A study on the differential enthalpy of absorption of CO2 with piperazine utilized an explicit solvation shell model to calculate the free energies of solvation for different piperazine species. nih.govacs.org This approach, which combines quantum mechanics with a continuum solvation model, provides a detailed understanding of the thermodynamics of solvation. Similar modeling for this compound would provide valuable data on its behavior in aqueous and other solvent systems.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-ethylpiperazine-1,4-diium bis(hydrogenoxalate) |
| 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine |
| Piperazine-1, 4-diiumbis (4-aminobenzenesulfonate) |
| Carbon dioxide |
| Water |
Coordination Chemistry and Ligand Applications of 1 Allyl 4 Methylpiperazine Analogues
Ligand Design Principles and Chelation Characteristics
The design of ligands based on the 1-Allyl-4-methylpiperazine framework is guided by the inherent coordination capabilities of the piperazine (B1678402) ring and the electronic and steric properties of its substituents. The two nitrogen atoms within the piperazine ring can act as donor sites, allowing the ligand to bridge two metal centers or chelate a single metal center.
Key design principles include:
Polydenticity : The basic piperazine structure is a potential bidentate ligand. Derivatization can introduce additional donor atoms, increasing the denticity and forming more stable chelate rings with metal ions. For instance, Schiff base derivatives prepared from analogues like 1-amino-4-methylpiperazine (B1216902) can create bi- or tridentate ligands that form highly stable complexes with transition metals. dergipark.org.tr
Steric and Electronic Tuning : The allyl and methyl groups on the nitrogen atoms influence the steric hindrance around the metal center and the electron density on the nitrogen donors. The allyl group, with its π-system, can potentially interact with metal centers, offering further coordination possibilities.
Versatile Binding Modes : The piperazine nucleus allows for flexible coordination geometries. Depending on the conformation of the ring (chair or boat) and the nature of the metal ion, these ligands can facilitate the formation of various coordination architectures, from discrete molecules to extended coordination polymers. rsc.orgnih.gov
Chelation involving piperazine derivatives often results in the formation of stable five- or six-membered rings when additional coordinating groups are present on the substituents. nih.gov The fundamental piperazine unit itself can act as a flexible linker, connecting metal centers in polymeric structures.
Synthesis and Characterization of Metal Complexes with this compound Derivatives
The synthesis of metal complexes involving this compound analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov For instance, Schiff base derivatives of 1-amino-4-methylpiperazine are synthesized through a condensation reaction with an aldehyde or ketone. dergipark.org.tr The resulting ligand is then reacted with a metal salt, often in an alcoholic medium, sometimes under reflux, to yield the desired metal complex. nih.gov
Characterization of these complexes is crucial to determine their structure and properties. A combination of analytical techniques is employed:
Spectroscopic Methods :
FT-IR Spectroscopy is used to identify the coordination sites. A shift in the stretching frequency of specific groups (e.g., the C=N azomethine group in Schiff base derivatives) upon complexation indicates their involvement in bonding with the metal ion. dergipark.org.trnih.govmdpi.com The appearance of new bands in the far-infrared region can be assigned to metal-ligand vibrations. mdpi.com
NMR Spectroscopy (¹H and ¹³C) provides information about the ligand's structure and can indicate changes in the chemical environment of protons and carbons upon coordination. dergipark.org.trnih.gov
UV-Visible Spectroscopy helps in understanding the electronic transitions within the complex and provides insights into its geometry. nih.gov
Other Techniques :
Elemental Analysis determines the empirical formula of the complex. mdpi.com
Magnetic Susceptibility Measurements are used to determine the magnetic moment of the complex, which helps in deducing the geometry of the metal center. nih.gov
Molar Conductivity Measurements indicate whether the complex is an electrolyte. nih.gov
Transition Metal Complex Formation
Derivatives of this compound readily form stable complexes with a variety of transition metals. Schiff bases derived from the closely related 1-amino-4-methylpiperazine, for example, act as versatile ligands capable of forming stable chelates. dergipark.org.tr These ligands can coordinate with metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). dergipark.org.trnih.gov The coordination typically occurs through the nitrogen atom of the azomethine group and another donor atom, such as a phenolic oxygen or a second nitrogen atom from the piperazine ring, leading to the formation of stable complexes. dergipark.org.trnih.gov The geometry of these complexes can vary, with octahedral and tetrahedral arrangements being common, as suggested by spectral and magnetic data. nih.govmdpi.com
| Metal Ion | Ligand Type | Proposed Geometry | Coordination Sites |
|---|---|---|---|
| Cu(II) | Schiff Base Derivative | Square Planar / Octahedral | Azomethine Nitrogen, Phenolic Oxygen |
| Ni(II) | Schiff Base Derivative | Tetrahedral / Octahedral | Azomethine Nitrogen, Thiol Sulfur |
| Zn(II) | Schiff Base Derivative | Tetrahedral | Azomethine Nitrogen, Thiol Sulfur |
| Co(II) | Schiff Base Derivative | Octahedral | Azomethine Nitrogen, Benzothiazole Nitrogen |
Organometallic Applications
Organometallic complexes derived from piperazine-based ligands have applications in organic synthesis, particularly in catalysis. researchgate.net The allyl group in this compound is of particular interest in organometallic chemistry. Allyl groups are versatile ligands that can coordinate to metals in different ways and participate in important catalytic reactions. uea.ac.uk For example, palladium-allyl complexes are key intermediates in numerous C-C bond-forming reactions, such as the Tsuji-Trost allylic substitution. researchgate.net While specific research on this compound in this context is limited, the presence of both the piperazine moiety for stable complexation and the allyl group for reactivity presents opportunities for designing novel organometallic catalysts. researchgate.netuea.ac.uk
Role as Components in Metal-Organic Frameworks (MOFs) and Coordination Polymers Research
Piperazine and its derivatives are valuable building blocks for the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). rsc.orgmdpi.com MOFs are porous crystalline materials formed by the self-assembly of metal ions or clusters with organic linkers. nih.govnih.gov The bifunctional nature of the piperazine ring allows it to act as a linker, connecting metal centers to form one-, two-, or three-dimensional networks. nih.govrsc.org
The functional groups attached to the piperazine ring, such as the allyl and methyl groups in this compound, can be used to tune the properties of the resulting MOF. These groups can project into the pores of the framework, influencing its size, shape, and chemical environment. This functionalization can enhance the material's performance in applications like gas storage and separation. nih.gov For example, a MOF functionalized with piperazine groups has shown a significantly high methane (B114726) storage capacity. rsc.org The synthesis of such materials typically occurs under solvothermal conditions, where the metal salt and the piperazine-based ligand are heated in a solvent to promote the growth of crystalline CPs or MOFs. mdpi.com
Catalytic Applications of Metal Complexes Derived from this compound
Metal complexes incorporating piperazine derivatives have demonstrated significant potential in catalysis. rsc.orgmdpi.com The metal center in these complexes acts as the active site, while the ligand framework, derived from molecules like this compound, modulates the catalyst's activity and selectivity. mdpi.com
Schiff base complexes of transition metals, which can be prepared from piperazine analogues, are widely studied as catalysts for various organic transformations. nih.govmdpi.com These reactions include:
Oxidation Reactions : Metal complexes can catalyze the oxidation of substrates like aniline. nih.gov
Condensation Reactions : Complexes have been successfully used as catalysts in Claisen-Schmidt condensation to synthesize chalcone (B49325) derivatives, showing high yields. mdpi.com
The efficiency of these catalysts is attributed to the stable coordination environment provided by the ligand, which prevents the deactivation of the metal center and facilitates the catalytic cycle. The steric and electronic properties of the substituents on the piperazine ring can be modified to optimize catalyst performance for specific applications. rsc.org
Investigations into Supramolecular Assembly and Host-Guest Chemistry
Supramolecular assembly involves the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. Piperazine derivatives are effective building blocks for creating supramolecular assemblies due to their ability to form hydrogen bonds and coordinate with metals. rsc.org Analogues such as piperazine-1,4-diol (B14613724) have been shown to form distinct 2D hydrogen-bonded networks. rsc.org
In the context of host-guest chemistry, metal complexes can form cage-like structures capable of encapsulating smaller "guest" molecules. nih.govrsc.org The internal cavity of such a host can provide a unique microenvironment, allowing for selective binding, stabilization of reactive species, or catalysis. The ligands used to construct these cages determine the size and shape of the cavity. While specific studies on this compound in this area are not prominent, its derivatives can be incorporated into larger ligand frameworks to build metallosupramolecular cages for host-guest applications. nih.gov
Exploration of Biological Activities and Structure Activity Relationships of 1 Allyl 4 Methylpiperazine Derivatives in Vitro Focus
In Vitro Biological Screening Methodologies and Assays
The initial assessment of the biological potential of 1-Allyl-4-methylpiperazine derivatives involves a range of standardized in vitro assays. These methods are designed to determine the compounds' effects on cellular processes and specific molecular targets, such as enzymes.
Cell-Based Assays (e.g., Antiproliferative Activity in Tumor Cell Lines)
A significant area of investigation for piperazine (B1678402) derivatives is their potential to inhibit the growth of cancer cells. The antiproliferative activity of these compounds is evaluated using various human tumor cell lines in cell-based assays. Common methods include the Sulforhodamine B (SRB) colorimetric assay and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay, which measure cell viability and proliferation. mdpi.comnih.gov
Research has demonstrated that novel piperazine derivatives exhibit a range of antiproliferative effects across different cancer types. For instance, certain 1-(2-Aryl-2-adamantyl)piperazine derivatives have shown notable cytostatic and anti-proliferative activity, particularly against melanoma cell lines like SK-MEL-28 and MDA-MB-435. mdpi.com Similarly, vindoline–piperazine conjugates have displayed high efficacy against several cancer types, including colon, CNS, melanoma, renal, and breast cancer cells. nih.gov Hybrid compounds incorporating the piperazine moiety have also been tested on various cell lines such as lung carcinoma (A549), cervical carcinoma (Hela), breast carcinoma (MCF-7), and gastric carcinoma (SGC7901). nih.gov
The effectiveness of these derivatives is often quantified by the GI50 (50% growth inhibition) and IC50 (half-maximal inhibitory concentration) values. For example, some 4-acyl-2-substituted piperazine urea derivatives showed selective anticancer activity against MCF7 breast cancer cells, and certain thiouracil amide derivatives bearing a piperazine ring exhibited IC50 values ranging from 18.23 to 100 µM in the same cell line. mdpi.com
Table 1: In Vitro Antiproliferative Activity of Selected Piperazine Derivatives
| Derivative Class | Cancer Cell Line | Assay | Activity Metric (µM) | Reference |
|---|---|---|---|---|
| 1-(2-Aryl-2-adamantyl)piperazines | SK-MEL-28 (Melanoma) | SRB | Low GI50 (≤10) | mdpi.com |
| Vindoline-piperazine conjugates | MDA-MB-468 (Breast) | N/A | GI50 = 1.00 | nih.gov |
| Vindoline-piperazine conjugates | HOP-92 (Lung) | N/A | GI50 = 1.35 | nih.gov |
| 4-Nitrophenylpiperazine derivatives | N/A (Tyrosinase inhibition) | Enzyme Assay | IC50 = 72.55 | nih.gov |
| 1,2,4-Triazole-piperazine hybrids | N/A (MAO-A inhibition) | Enzyme Assay | IC50 = 0.070 | nih.gov |
| Methyl piperazine phenyl benzamides | HCT-116 (Colon) | Cytotoxicity Assay | IC50 = 4.26 | researchgate.net |
Enzyme Inhibition Assays
Derivatives of this compound are also screened for their ability to inhibit specific enzymes, a common mechanism of action for many therapeutic drugs. These assays measure the reduction in enzyme activity in the presence of the test compound.
Studies have shown that piperazine derivatives can act as inhibitors for a variety of enzymes. For example, a series of 1-arylsulfonyl-4-Phenylpiperazine derivatives were evaluated for their inhibitory effects on α-glucosidase, lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.govresearchgate.net While weak or no inhibition was observed for LOX, AChE, and BChE, some compounds showed moderate potency against the α-glucosidase enzyme. nih.govresearchgate.net
In other research, novel 4-nitrophenylpiperazine derivatives were identified as potential tyrosinase inhibitors, with one compound exhibiting a significant inhibitory effect with an IC50 value of 72.55 μM and demonstrating a mixed mode of inhibition. nih.gov Furthermore, 1,2,4-triazole-piperazine hybrids have been designed and screened as inhibitors of human monoamine oxidases (hMAO-A and hMAO-B), with some compounds showing potent MAO-A inhibitory activity. nih.gov
Table 2: Enzyme Inhibition by Selected Piperazine Derivatives
| Derivative Class | Target Enzyme | Inhibitory Concentration (IC50) | Mode of Inhibition | Reference |
|---|---|---|---|---|
| 1-Arylsulfonyl-4-phenylpiperazines | α-Glucosidase | Moderate potency | N/A | nih.govresearchgate.net |
| 4-Nitrophenylpiperazines | Tyrosinase | 72.55 µM | Mixed | nih.gov |
| 1,2,4-Triazole-piperazine hybrids | MAO-A | 0.070 µM | N/A | nih.gov |
Molecular Mechanism of Action Studies (In Vitro)
To understand how this compound derivatives exert their biological effects at a molecular level, various in vitro studies are conducted. These investigations aim to identify specific biomolecular targets, effects on biochemical pathways, and interactions with cellular receptors.
Interaction with Specific Biomolecular Targets (e.g., Proteins, DNA)
The biological activity of piperazine derivatives often stems from their direct interaction with essential biomacromolecules like proteins and DNA. Techniques such as fluorescence spectroscopy and molecular docking are employed to study these interactions.
For instance, the binding of piperazine-substituted compounds to proteins has been quantified. A BODIPY-anthracene dyad incorporating 2,6-alkynyl-piperazine substituents was found to have a strong binding affinity for bovine serum albumin (BSA), a model serum protein, with a binding constant (Kb) of 9.6 × 104 M−1. mdpi.com
The interaction with DNA is another critical area of study. Pyridine-4-carbohydrazide Schiff base derivatives have been shown to bind to the minor groove of genomic DNA. cmjpublishers.com The binding constants (Kb) for these interactions were determined to be in the range of 6.3×10⁴ to 7.4×10⁴ M⁻¹, with negative Gibbs free energy values suggesting that these binding events occur spontaneously. cmjpublishers.com Molecular docking studies further help in visualizing and understanding the specific interactions between the derivatives and the active sites of proteins or the grooves of DNA. nih.govbiomedpharmajournal.org
Modulatory Effects on Defined Biochemical Pathways
Piperazine derivatives can influence cellular behavior by modulating key biochemical signaling pathways. Serotonin, for example, regulates cell proliferation through pathways like MAPK/ERK and PI3K/Akt. nih.gov Arylpiperazine derivatives that act as antagonists for serotonin receptors can inhibit these pathways, thereby reducing cell growth. nih.gov
Furthermore, some derivatives have been shown to interfere with the cell cycle, a fundamental process for cell proliferation. A specific quinoxalinyl–piperazine derivative was identified as a G2/M-specific cell cycle inhibitor. nih.gov This compound also demonstrated the ability to inhibit the anti-apoptotic Bcl-2 protein, which plays a crucial role in cell survival. nih.gov
Receptor Interaction Studies (e.g., Neurotransmitter Receptors as a Scaffold)
The piperazine nucleus is a well-established scaffold for compounds targeting neurotransmitter receptors, and even minor structural changes can lead to significant differences in pharmacological activity. ijrrjournal.com
These derivatives have been shown to interact with a wide array of receptors:
Serotonin (5-HT) Receptors : Many arylpiperazine derivatives act as antagonists for 5-HT receptors, such as 5-HT1A, which are implicated in the proliferation of various cancer cells. nih.gov Certain piperazine compounds have also been identified as having agonist activity at 5-HT1A and 5-HT2A receptors. nih.gov
Histamine (B1213489) Receptors : Studies have demonstrated that some piperazine derivatives possess moderate to potent in vitro antagonistic activity at histamine H1-receptors. ijrrjournal.com Others have been developed as antagonists for the H4 receptor. ijrrjournal.com
Other Receptors : The versatility of the piperazine scaffold extends to other receptor types, including nicotinic acetylcholine receptors and GABA receptors. ijrrjournal.com Additionally, new benzylpiperazine derivatives have been developed as high-affinity ligands for the sigma-1 (σ1R) receptor, a promising target for pain modulation. nih.gov One such derivative showed a high σ1R receptor affinity with a Ki value of 1.6 nM. nih.gov
Structure-Activity Relationship (SAR) Analysis of Derivatives
The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) analysis is a critical field of study that investigates how the specific arrangement and nature of functional groups within a molecule influence its pharmacological effects. For piperazine-based compounds, SAR studies have been instrumental in optimizing their therapeutic potential by identifying key structural motifs that govern their interaction with biological targets. These studies often involve systematic modifications of the parent molecule and subsequent evaluation of the in vitro bioactivity of the resulting analogues.
Impact of Allyl Group Modifications on In Vitro Bioactivity
The allyl group, a three-carbon unsaturated hydrocarbon substituent, is a feature in various biologically active compounds. While specific research on the modification of the allyl group on the this compound scaffold is not extensively detailed in the available literature, the impact of allyl moieties in other molecular contexts can provide valuable insights. For instance, allicin, an allyl sulfur compound derived from garlic, is known for its intrinsic antifungal activity and synergistic effects when combined with azole antifungals against Candida species. This suggests that the presence of an allyl group can be a determinant for antimicrobial efficacy.
Influence of the Methyl Substituent on Biological Response
The N-methyl group at the 4-position of the piperazine ring plays a significant role in modulating the molecule's pharmacokinetic and pharmacodynamic properties. The N-methylpiperazine motif is recognized as a privileged structural element in medicinal chemistry due to its favorable drug-like properties. mdpi.com It possesses better lipophilic and steric characteristics compared to an unsubstituted nitrogen, which can enhance interactions with target enzymes. mdpi.com
Research on N-methylpiperazine chalcones has provided direct insight into the influence of this methyl group. Studies comparing N-methylpiperazine chalcones to their desmethyl (unsubstituted) counterparts found that the incorporation of the methyl group significantly improved acetylcholinesterase (AChE) inhibitory potency, although it slightly decreased monoamine oxidase B (MAO-B) inhibition. mdpi.com For example, a 4-methylpiperazine chalcone (B49325) (compound 2b) showed an IC50 value of 2.26 μM against AChE, whereas its corresponding desmethyl analog had a much higher IC50 of 26.3 μM. mdpi.com Furthermore, a derivative of gambogic acid containing a methylpiperazine substituent was found to have potent inhibitory activity against A549 and BGC-823 cancer cell lines, with IC50 values of 0.12 µM and 0.57 µM, respectively. nih.gov These findings indicate that the N-methyl group is not merely a passive component but actively contributes to the biological response, potentially by improving target affinity, water solubility, or cellular uptake. mdpi.comnih.gov
Role of the Piperazine Ring System as a Pharmacophoric Scaffold
The piperazine ring is a six-membered heterocycle with two nitrogen atoms at opposite positions, and it is widely regarded as a "privileged scaffold" in drug discovery. nih.govnih.govrsc.org This designation stems from its frequent appearance in biologically active compounds across a vast range of therapeutic areas, including antimicrobial, anticancer, and antipsychotic agents. nih.govnih.govresearchgate.net The versatility of the piperazine ring allows it to be easily modified to achieve desired pharmacological activity. eurekaselect.comresearchgate.netbohrium.com
Several key characteristics contribute to its role as a superior pharmacophore:
Structural Rigidity and Versatility: The chair conformation of the piperazine ring provides a relatively rigid scaffold that can orient substituents in a well-defined three-dimensional space, facilitating optimal interactions with biological targets. eurekaselect.comresearchgate.netbohrium.com The two nitrogen atoms allow for the introduction of two different substituent groups, making it a versatile linker or core structure. researchgate.net
Physicochemical Properties: The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors or become protonated under physiological conditions, which can enhance water solubility and oral bioavailability. nih.goveurekaselect.comresearchgate.net This helps in balancing the pharmacokinetic profile of drug candidates. nih.gov
Target Interaction: The piperazine moiety is a key component in many marketed drugs and can interact with biological targets through hydrogen bonds or ionic interactions. researchgate.netresearchgate.net It is often used to improve target affinity and specificity. eurekaselect.comresearchgate.net
In the context of antimicrobial drug development, the piperazine nucleus is a common component in antibiotics, from second-generation to sixth-generation agents. nih.govrsc.org Its incorporation into molecular designs is a well-established strategy to enhance bioactivity. nih.gov
Correlation between Electronic and Steric Parameters and In Vitro Activity
The in vitro activity of this compound derivatives is governed by a complex interplay of electronic and steric factors. Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to decipher these correlations and guide the design of more potent molecules. nih.govresearchgate.netresearchgate.net
Electronic Effects: The electronic nature of substituents on the piperazine scaffold can profoundly impact bioactivity.
Electron-withdrawing groups (EWGs): Research has shown that the incorporation of EWGs such as chloro (Cl), bromo (Br), or nitro (NO2) groups onto piperazine derivatives often enhances antibacterial activity. nih.gov
Electron-donating groups (EDGs): Conversely, the presence of EDGs tends to reduce potency. nih.gov
QSAR Descriptors: Studies have identified specific electronic descriptors that correlate with activity. For example, the Highest Occupied Molecular Orbital (HOMO) energy and dipole moment have been shown to influence the activity of certain aryl alkanol piperazine derivatives. nih.govresearchgate.net
Steric Effects: The size, shape, and spatial arrangement of substituents (steric parameters) are equally crucial for effective drug-receptor interactions.
Bulky Groups: The introduction of bulky lipophilic moieties on the piperazine heterocycle has, in some cases, improved antimycobacterial activity. mdpi.com However, bulky substituents can also negatively interfere with binding to a target's active site. researchgate.net
QSAR Descriptors: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have quantified the contribution of steric fields to biological activity. In one study on piperazine derivatives, steric factors contributed 13.84% to the anti-inflammatory activity, while electrostatic factors had a more dominant contribution at 66.14%. nih.gov Other steric descriptors like Shadow-XZ (related to molecular shape) and PMI-mag (Principal Moment of Inertia) have also been found to correlate with the activity of piperazine compounds. nih.govresearchgate.net
The following table summarizes key parameters and their observed influence on the bioactivity of piperazine derivatives based on various QSAR studies.
| Parameter Type | Descriptor Example | Observed Influence on Bioactivity |
| Electronic | Electron-withdrawing groups (e.g., Cl, NO2) | Generally enhances antibacterial activity. nih.gov |
| Electron-donating groups | Often reduces potency. nih.gov | |
| Dipole Moment (Dipole-mag) | Influences 5-hydroxytryptamine (5-HT) reuptake inhibition. nih.govresearchgate.net | |
| HOMO Energy | A key descriptor controlling noradrenaline (NA) reuptake inhibition. nih.govresearchgate.net | |
| Steric | Bulky lipophilic groups | Can improve antimycobacterial activity. mdpi.com |
| Molecular Shape (Shadow-XZ) | Correlates with noradrenaline (NA) reuptake inhibition. nih.govresearchgate.net | |
| Principal Moment of Inertia (PMI-mag) | A significant descriptor for noradrenaline (NA) reuptake inhibition. nih.govresearchgate.net |
General In Vitro Bioactivity Profiles (Academic Explorations)
Academic research has explored the in vitro biological activities of a wide array of piperazine derivatives, revealing a broad spectrum of potential therapeutic applications. These investigations are crucial for identifying lead compounds and understanding their mechanisms of action at a preclinical stage.
Antimicrobial Research (In Vitro Antibacterial, Antifungal, Antitrichomonal Properties)
The piperazine scaffold is a cornerstone in the development of new antimicrobial agents, driven by the urgent need to combat rising antimicrobial resistance. nih.govderpharmachemica.com Derivatives have shown significant in vitro activity against a variety of pathogenic microorganisms.
Antibacterial Properties: Numerous studies have demonstrated the efficacy of piperazine derivatives against both Gram-positive and Gram-negative bacteria. derpharmachemica.comnih.govresearchgate.net Synthesized compounds are typically screened against a panel of clinically relevant bacteria, and their activity is quantified by determining the Minimum Inhibitory Concentration (MIC).
For instance, a series of N-alkyl and N-aryl piperazine derivatives showed significant activity against Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. nih.gov Another study synthesized phenothiazine-piperazine derivatives that exhibited good antibacterial activity against S. aureus and Bacillus subtilis. nih.gov The following table presents representative data from various studies on the in vitro antibacterial activity of different piperazine derivatives.
| Derivative Class | Bacterial Strain | Activity (MIC) |
| N-Substituted Piperazines | Staphylococcus aureus | Significant Activity Reported |
| Pseudomonas aeruginosa | Significant Activity Reported | |
| Escherichia coli | Significant Activity Reported | |
| Phenothiazine-Piperazines | Staphylococcus aureus | Good Activity Reported |
| Bacillus subtilis | Good Activity Reported | |
| Escherichia coli | No Zone of Inhibition Observed | |
| Triazolo-Piperazines | Acinetobacter baumannii | Good Growth Inhibition |
| Benzothiazole-Piperazines | Gram-positive bacteria | Potent and well-balanced activity |
Antifungal Properties: Piperazine derivatives, often synthesized as hybrid molecules with other known antifungal pharmacophores like azoles, have demonstrated promising in vitro antifungal activity. nih.govjapsonline.com These compounds are evaluated against pathogenic fungi such as Candida and Aspergillus species. Research indicates that piperazine derivatives containing an imidazole moiety possess better antifungal activity compared to those with a triazole moiety. japsonline.com Some alkylated piperazine-azole hybrids have shown broad-spectrum activity with excellent MIC values, particularly against non-albicans Candida and Aspergillus strains. nih.gov These hybrids are believed to function by disrupting the ergosterol biosynthetic pathway, a common target for azole antifungals. nih.gov
| Derivative Class | Fungal Strain | Activity (MIC) |
| N-Alkyl/N-Aryl Piperazines | Aspergillus fumigatus | Less Active than Antibacterial |
| Aspergillus flavus | Less Active than Antibacterial | |
| Aspergillus niger | Less Active than Antibacterial | |
| Imidazole-Piperazines | Candida albicans | Better than Triazole Analogues |
| Alkylated Piperazine-Azole Hybrids | Candida (non-albicans) | Excellent (0.015–1.95 µg/mL) |
| Aspergillus strains | Excellent (0.015–1.95 µg/mL) | |
| Phenothiazine-Piperazines | Aspergillus species | Good Activity Reported |
| Candida albicans | No Activity Observed |
Antitrichomonal Properties: Trichomonas vaginalis is a protozoan parasite responsible for the sexually transmitted infection trichomoniasis. While research specifically detailing the antitrichomonal activity of this compound is limited, related compounds have shown promise. A patent for certain N-methylpiperazine derivatives claims activity against protozoa. google.com The broader class of nitrogen-containing heterocyclic compounds is a subject of ongoing research for new antitrichomonal agents. Given the established antiprotozoal potential of some piperazine derivatives, this remains a viable area for future investigation into the bioactivity profile of this compound derivatives.
Based on a thorough review of the available scientific literature, there is no specific information regarding the in vitro antimalarial or antiproliferative activities of this compound derivatives. Research focusing on the synthesis of derivatives from this particular parent compound and their subsequent evaluation for these biological effects could not be located. Therefore, the following sections on antimalarial and anticancer research, as requested, cannot be completed.
Applications in Materials Science and Chemical Engineering
Components in the Synthesis of Functional Materials (e.g., Polymers, Smart Materials)
There is currently no available research data detailing the use of 1-Allyl-4-methylpiperazine as a component in the synthesis of functional materials such as polymers or smart materials.
Modifiers and Additives in Hypergolic Propellant Systems
While research exists on the use of piperazine (B1678402) derivatives as modifiers in hypergolic propellant systems, specific studies focusing on this compound are not found in the available literature. The existing research primarily investigates 1-Amino-4-methylpiperazine (B1216902) for this purpose.
No specific research data on the modification of ignition delay time using this compound has been identified. Studies on related compounds, such as 1-Amino-4-methylpiperazine, have shown that the addition of piperazine derivatives can influence the ignition delay of hypergolic ionic liquids. For instance, the ignition delay time of certain ionic liquids can be controlled by the addition of 1-amino-4-methylpiperazine. nih.govresearchgate.netrsc.org
There is no available data on the vapor pressure characteristics of this compound within multi-nitrogen systems relevant to hypergolic propellants. For comparison, research on 1-Amino-4-methylpiperazine indicates that its vapor pressure has been measured and considered in the context of its application as a co-additive with energetic ionic liquids, where maintaining a low vapor pressure is desirable. nih.govresearchgate.net
Exploration of Sensing and Detection Applications
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes
The synthesis of substituted piperazines is a well-established field, yet there remains scope for the development of more efficient, sustainable, and diverse synthetic methodologies for producing 1-Allyl-4-methylpiperazine and its derivatives. researchgate.net Future research could focus on:
Catalytic Allylation: Investigating novel catalytic systems for the direct allylation of 1-methylpiperazine. This could involve exploring earth-abundant metal catalysts or developing organocatalytic methods to improve the sustainability and cost-effectiveness of the synthesis. nih.gov
Flow Chemistry Approaches: Implementing continuous flow technologies for the synthesis of this compound. Flow chemistry can offer advantages in terms of safety, scalability, and reaction control, particularly for exothermic reactions that may be involved in the N-alkylation of piperazines.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic Allylation | High selectivity, milder reaction conditions, reduced byproducts. | Development of non-precious metal catalysts (e.g., iron, copper). |
| One-Pot Synthesis | Increased efficiency, reduced purification steps, time and resource savings. | Multi-component reactions combining piperazine (B1678402) formation and N-alkylation. |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, ease of scalability. | Optimization of reactor design and reaction conditions for continuous production. |
Advanced Spectroscopic Characterization Techniques for Complex Derivatives
While standard spectroscopic techniques are fundamental, the synthesis of more complex derivatives of this compound would necessitate the use of advanced spectroscopic methods for unambiguous structure elucidation. Future work in this area could involve:
2D NMR Spectroscopy: Employing a suite of two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, to fully assign the proton and carbon signals of novel, more sterically hindered or electronically complex derivatives.
Vibrational Spectroscopy: Utilizing FT-IR and Raman spectroscopy in conjunction with computational methods to analyze the vibrational modes of the molecule. muni.cz This can provide insights into conformational preferences and intermolecular interactions. researchgate.net
Mass Spectrometry: Applying high-resolution mass spectrometry (HRMS) to accurately determine the elemental composition of new derivatives and to study their fragmentation patterns, which can aid in structural confirmation.
Deeper Computational Modeling of Complex Chemical and Biological Systems
Computational chemistry offers a powerful tool to predict and understand the behavior of molecules. For this compound, future computational studies could explore:
Conformational Analysis: Performing detailed conformational searches to identify the low-energy conformers of the molecule. This is crucial as the conformation can significantly influence its reactivity and biological activity.
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate electronic properties such as molecular electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and reaction energetics. nih.gov These calculations can provide insights into the molecule's reactivity and potential interaction with biological targets. nih.gov
Molecular Dynamics Simulations: Simulating the behavior of this compound in different solvent environments or in the presence of a biological macromolecule. This can help in understanding its solvation properties and predicting its binding mode to a target protein. nih.govresearchgate.net
Exploration of Undiscovered Chemical Reactivity Profiles and Catalytic Functions
The allyl group and the tertiary amine functionalities in this compound suggest a rich and largely unexplored reactivity profile. Future research could investigate:
Reactions of the Allyl Group: Exploring addition reactions across the double bond, such as hydroboration-oxidation, epoxidation, and dihydroxylation, to introduce new functional groups. The reactivity of the allylic protons could also be exploited in deprotonation-alkylation sequences.
Coordination Chemistry: Investigating the ability of the nitrogen atoms to act as ligands for transition metals. The resulting metal complexes could be screened for catalytic activity in various organic transformations. Piperazine derivatives have been shown to form complexes with catalytic applications. researchgate.net
Oxidative and Reductive Chemistry: Studying the oxidation of the nitrogen atoms to form N-oxides and the reduction of the allyl group. These transformations would lead to a range of new derivatives with potentially different properties.
Identification of Untapped Biological Target Spaces Through In Vitro Screening
The piperazine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous approved drugs. mdpi.com Therefore, this compound and its derivatives are promising candidates for biological screening. Future research in this area should focus on:
High-Throughput Screening (HTS): Screening a library of this compound derivatives against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Fragment-Based Screening: Utilizing this compound as a fragment in screening campaigns to identify initial hits that can be elaborated into more potent and selective ligands.
Phenotypic Screening: Assessing the effects of the compound on cellular models of disease to identify novel biological activities without a preconceived target. This approach can uncover unexpected therapeutic potential.
A summary of potential biological screening targets is provided below:
| Target Class | Rationale | Example Screening Assays |
| GPCRs | Piperazine is a common scaffold in GPCR ligands (e.g., antipsychotics, antihistamines). | Radioligand binding assays, functional assays (e.g., cAMP measurement). |
| Ion Channels | Amine-containing compounds can modulate ion channel activity. | Electrophysiology (patch-clamp), fluorescence-based ion flux assays. |
| Enzymes | The piperazine ring can interact with enzyme active sites. | Enzyme inhibition assays (e.g., kinase assays, protease assays). |
| Antimicrobial | Many nitrogen-containing heterocycles exhibit antimicrobial properties. | Minimum Inhibitory Concentration (MIC) determination against various bacterial and fungal strains. |
Q & A
Q. What are the common synthetic routes for 1-Allyl-4-methylpiperazine, and how do reaction conditions influence yield?
The synthesis typically involves alkylation of 4-methylpiperazine with allyl halides (e.g., allyl bromide) under basic conditions. Key steps include:
- Nucleophilic substitution : The allyl group is introduced via SN2 mechanisms, often using solvents like acetonitrile or DMF and bases such as K₂CO₃ .
- Catalytic coupling : Palladium or nickel catalysts may enhance regioselectivity in complex multi-step syntheses .
Yield optimization requires precise control of temperature (60–80°C), stoichiometric ratios (1:1.2 piperazine:allyl halide), and inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are most effective for structural characterization?
- ¹H/¹³C NMR : Assign peaks for allyl (δ 5.1–5.9 ppm for vinyl protons) and piperazine (δ 2.3–3.1 ppm for N-methyl) groups. Coupling constants confirm stereochemistry .
- IR spectroscopy : Detect C-N stretching (~1,100 cm⁻¹) and allyl C=C (~1,640 cm⁻¹) .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 155 confirms molecular weight .
Q. What purification techniques ensure high-purity this compound post-synthesis?
- Recrystallization : Use ethanol/water mixtures to remove unreacted precursors .
- Column chromatography : Employ silica gel with eluents like ethyl acetate:hexane (3:7) for polar impurities .
- Distillation : Fractional distillation under reduced pressure (boiling point ~120°C at 15 mmHg) .
Q. How do physicochemical properties (e.g., logP, pKa) affect reactivity?
- Lipophilicity (logP ~1.5) : Enhances membrane permeability but may reduce aqueous solubility, requiring co-solvents like DMSO in biological assays .
- pKa (N-allyl group ~9.2) : Impacts protonation state under physiological pH, influencing receptor binding .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and controls .
- Metabolic stability tests : Use liver microsomes to assess if discrepancies arise from compound degradation .
- Structural analogs : Compare activity of this compound with derivatives (e.g., 1-propyl-4-methylpiperazine) to isolate substituent effects .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?
- Substituent variation : Synthesize analogs with modified allyl (e.g., propargyl) or N-methyl groups.
- Biological profiling : Test analogs against targets (e.g., serotonin receptors) using radioligand binding (Kd measurements) and functional assays (cAMP accumulation) .
- Computational docking : Map binding poses in receptor active sites (e.g., 5-HT1A) using AutoDock Vina to rationalize activity trends .
Q. How can reaction conditions be optimized for scalable synthesis?
- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify yield maxima .
- Continuous flow chemistry : Reduce side reactions (e.g., allyl dimerization) via controlled residence times .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .
Q. What role do hydrogen bonding and supramolecular interactions play in stability?
- X-ray crystallography : Reveal intermolecular H-bonds between piperazine N-H and carbonyl groups in co-crystals, stabilizing solid-state structures .
- Thermogravimetric analysis (TGA) : Correlate thermal decomposition temperatures (Td ~220°C) with hydrogen-bonding networks .
Q. How can computational methods predict conformational flexibility?
- DFT calculations : Optimize geometries at B3LYP/6-31G* level to identify low-energy conformers .
- Molecular dynamics (MD) : Simulate solvation in water/octanol to estimate partition coefficients .
- QM/MM hybrid models : Study transition states in nucleophilic reactions to refine synthetic pathways .
Q. How should discrepancies in receptor binding assay results be addressed?
- Orthogonal assays : Validate binding using SPR (surface plasmon resonance) alongside traditional radioligand methods .
- Allosteric modulation tests : Assess if this compound acts as a positive/negative allosteric modulator via GTPγS binding .
- Species specificity : Compare human vs. rodent receptor isoforms to explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
